molecular formula C8H10ClNO3 B1433003 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride CAS No. 1376367-30-4

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B1433003
CAS No.: 1376367-30-4
M. Wt: 203.62 g/mol
InChI Key: QTHTYZBKSADJKQ-UHFFFAOYSA-N
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Description

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methoxy group at the 4th position, a methyl group at the 5th position, and a carboxylic acid group at the 2nd position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyridine and 5-methylpyridine.

    Methoxylation: The methoxy group is introduced at the 4th position of the pyridine ring through a nucleophilic substitution reaction using methanol and a suitable base.

    Methylation: The methyl group is introduced at the 5th position using a methylating agent such as methyl iodide in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced at the 2nd position through a carboxylation reaction using carbon dioxide and a suitable catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyridine derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypyridine-2-carboxylic acid: Lacks the methyl group at the 5th position.

    5-Methylpyridine-2-carboxylic acid: Lacks the methoxy group at the 4th position.

    4-Methoxy-5-methylpyridine: Lacks the carboxylic acid group at the 2nd position.

Uniqueness

4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and methyl groups, along with the carboxylic acid and hydrochloride salt, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-methoxy-5-methylpyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-5-4-9-6(8(10)11)3-7(5)12-2;/h3-4H,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHTYZBKSADJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1OC)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376367-30-4
Record name 4-methoxy-5-methylpyridine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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